![molecular formula C32H39NO6 B1246402 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid is a natural product found in Stachybotrys microspora with data available.
Aplicaciones Científicas De Investigación
Alpha-Glucosidase Inhibition
Compounds structurally similar to the specified chemical have been identified as potential α-glucosidase inhibitors. Such inhibitors are significant in the management of diabetes, as they can slow carbohydrate digestion and glucose absorption, thus moderating postprandial blood glucose levels. A study by Choudhary et al. (2001) discovered new sesquiterpenoid derivatives, including structurally related compounds, exhibiting significant inhibitory activity against α-glucosidase, indicating their potential as a new class of α-glucosidase inhibitors (Choudhary et al., 2001).
Fibrinolytic Activity
Compounds similar to the one have been shown to possess fibrinolytic activity. This activity is essential in dissolving blood clots and could be useful in treating thrombosis. Research by Ge et al. (2015) on an isoindolone derivative from a marine fungus demonstrated significant in vitro and in vivo fibrinolytic activity. This suggests its potential as a thrombolytic agent (Ge et al., 2015).
Antithrombotic Potential
The chemical has shown potential in antithrombotic applications. Wang et al. (2021) conducted research on a marine pyran-isoindolone derivative, highlighting its moderate antithrombotic (fibrinolytic) activity. Further chemical modification of this compound led to enhanced fibrinolytic activities, suggesting its potential for clinical application as an antithrombotic agent (Wang et al., 2021).
Cytotoxicity and Anticancer Applications
Some structurally related compounds have shown cytotoxicity against certain cancer cell lines. Mo et al. (2004) isolated compounds from Phellinus igniarius, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, which displayed selective cytotoxicity against human lung and liver cancer cell lines. This suggests potential applications in cancer therapy (Mo et al., 2004).
Propiedades
Nombre del producto |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid |
|---|---|
Fórmula molecular |
C32H39NO6 |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H39NO6/c1-20(2)10-8-11-21(3)12-9-15-32(4)28(35)18-24-27(34)17-23-25(29(24)39-32)19-33(30(23)36)26(31(37)38)16-22-13-6-5-7-14-22/h5-7,10,12-14,17,26,28,34-35H,8-9,11,15-16,18-19H2,1-4H3,(H,37,38)/b21-12+ |
Clave InChI |
HSOVHMPKFQKPSJ-CIAFOILYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)C)C |
Sinónimos |
SMTP 4 SMTP-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




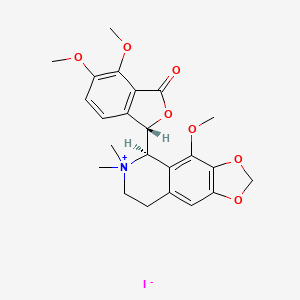
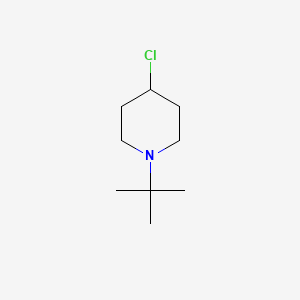
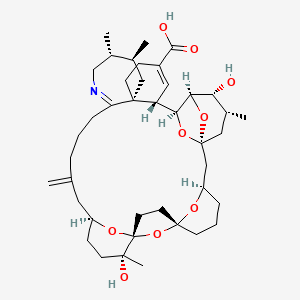
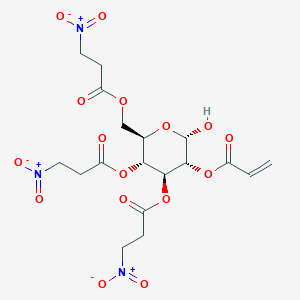
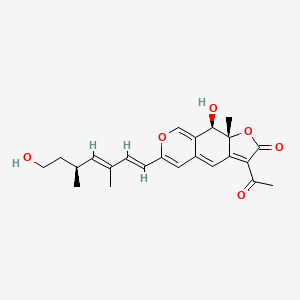
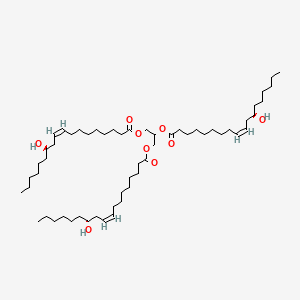

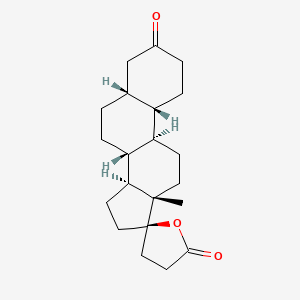


![N-[2-[[2-[3-[[amino-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]amino]methylidene]amino]propylamino]-2-oxoethyl]amino]-2-oxoethyl]-N'-[2-[[2-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-9-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]butanediamide](/img/structure/B1246343.png)

